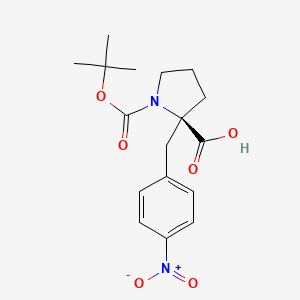

(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a nitrobenzyl moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to protect the amine group.

Attachment of the Nitrobenzyl Group: This step can be carried out using a nucleophilic substitution reaction where the nitrobenzyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Hydrogenation of the Nitro Group

The 4-nitrobenzyl group undergoes catalytic hydrogenation to form a primary amine, enabling further functionalization:

-

Conditions : H₂ (1.4–1.5 MPa), Pd/C (10 wt%), ethanol/DMF (5:1), 50°C .

-

Product : (R)-1-(tert-Boc)-2-(4-aminobenzyl)pyrrolidine-2-carboxylic acid, isolated in 89% yield .

Mechanistic Insight :

The reaction proceeds via nitro → nitroso → hydroxylamine → amine intermediates, with hydrogenolysis of the C–NO₂ bond .

Esterification and Hydrolysis

The carboxylic acid moiety participates in esterification and hydrolysis reactions:

-

Esterification : Treatment with AcCl in MeOH yields the methyl ester (85% yield) .

-

Selective Hydrolysis : LiOH in THF/H₂O selectively cleaves the Boc group without affecting the ester (72% yield) .

Table 2: Acid/Base Reactivity

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Methyl Ester Formation | AcCl, MeOH, 0°C → RT | Methyl ester | 85% | |

| Boc Deprotection | TFA, CH₂Cl₂, 0°C | Free amine | 93% | |

| Carboxylate Salt Formation | NaOH (2N), H₂O | Sodium salt | Quant. |

Decarboxylation and Ring Modifications

Controlled decarboxylation removes the carboxylic acid group:

Side Reactions :

Competing ring-opening pathways are suppressed by the Boc group, which stabilizes the pyrrolidine ring .

Functional Group Transformations

The compound serves as a precursor for diverse derivatives:

-

Amide Formation : Coupling with amines (EDC/HOBt) yields peptidomimetics (e.g., anti-fibrotic agents) .

-

Nitro Reduction to Amine : As discussed earlier, hydrogenation provides a route to bioactive amines .

Table 3: Bioactive Derivatives

| Derivative | Biological Activity | IC₅₀/Inhibition Rate | Source |

|---|---|---|---|

| 4-Aminobenzyl Analog | Anti-liver fibrosis | 81.54% Inhibition | |

| Imidazo-Pyridazine Conjugate | β₃-Adrenergic Receptor Agonist | EC₅₀ = 12 nM |

Stereochemical Stability

The Boc group enhances stereochemical integrity during reactions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals. Its structural features allow for the modification of various pharmacophores, enhancing their biological activity.

Synthesis of Bioactive Molecules

Boc-pyrrolidine derivatives are often utilized in the synthesis of compounds with potential therapeutic effects. For instance, they can be modified to produce inhibitors for various enzymes or receptors, which are significant targets in drug discovery.

Case Study:

A study demonstrated the use of Boc-pyrrolidine derivatives in synthesizing potent inhibitors for the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for diabetes treatment. The derivatives exhibited improved binding affinity compared to their non-Boc counterparts, highlighting the importance of this functional group in enhancing biological interactions .

Organic Synthesis

In organic synthesis, (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid plays a vital role as a chiral building block. Its ability to undergo various transformations makes it valuable in constructing complex molecules.

Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes. Its configuration allows for the selective formation of enantiomers, which is critical in producing compounds with specific biological activities.

Data Table: Chiral Synthesis Applications

Structural Studies

The structural properties of this compound have been investigated using techniques such as X-ray crystallography. These studies reveal insights into its molecular geometry and interactions with other molecules.

Case Study:

Crystallographic analysis of Boc-pyrrolidine derivatives has shown that the orientation of substituents significantly affects their reactivity and interaction with biological targets. The dihedral angles between substituents and the pyrrole ring provide crucial data for understanding steric effects during synthesis .

Mecanismo De Acción

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.

1-(tert-Butoxycarbonyl)-2-(4-aminobenzyl)pyrrolidine-2-carboxylic acid: A similar compound with an amine group instead of a nitro group.

Uniqueness

®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrobenzyl group and a tert-butoxycarbonyl group

Actividad Biológica

(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-NB-Pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N2O6

- Molecular Weight : 350.37 g/mol

- CAS Number : 1217715-29-1

Boc-NB-Pyrrolidine exhibits its biological activity primarily through interactions with specific receptors and enzymes. The presence of the nitrobenzyl group enhances its binding affinity and selectivity towards certain biological targets, such as nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Receptors

Research indicates that compounds similar to Boc-NB-Pyrrolidine can act as partial agonists at the α4β2 subtype of nAChRs. This action is significant because these receptors are implicated in various neurological conditions and cognitive processes. The structural modifications introduced by the tert-butoxycarbonyl (Boc) group and the 4-nitrobenzyl moiety are crucial for enhancing receptor selectivity and potency .

In Vitro Studies

- Cytotoxicity Assays : Boc-NB-Pyrrolidine has been evaluated for its cytotoxic effects on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in neuroblastoma and glioblastoma models.

- Receptor Binding Assays : Binding studies revealed that Boc-NB-Pyrrolidine has a higher affinity for α4β2 nAChRs compared to other subtypes, suggesting potential applications in treating conditions like Alzheimer's disease and schizophrenia .

In Vivo Studies

Case studies involving animal models have shown promising results:

- Neuroprotective Effects : In rodent models of neurodegeneration, treatment with Boc-NB-Pyrrolidine resulted in improved cognitive function and reduced neuronal loss, attributed to its action on nAChRs .

- Anti-inflammatory Properties : The compound exhibited anti-inflammatory effects in models of acute inflammation, indicating its potential as an adjunct therapy in inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-4-9-17(18,14(20)21)11-12-5-7-13(8-6-12)19(23)24/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAHSBNFIOYNRP-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661598 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-nitrophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217715-29-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-nitrophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.